Rh(en)2phi(III)

Catalog No.
S595674
CAS No.
148485-19-2
M.F
C18H26N6Rh-2
M. Wt
429.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rh(en)2phi(III)

CAS Number

148485-19-2

Product Name

Rh(en)2phi(III)

IUPAC Name

(10-azanidylphenanthren-9-yl)azanide;ethane-1,2-diamine;rhodium

Molecular Formula

C18H26N6Rh-2

Molecular Weight

429.3 g/mol

InChI

InChI=1S/C14H10N2.2C2H8N2.Rh/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;2*3-1-2-4;/h1-8,15-16H;2*1-4H2;/q-2;;;

InChI Key

IAZLMPPTQZVACE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C(CN)N.C(CN)N.[Rh]

Synonyms

bis(ethylenediamine)(9,10-phenanthrenequinonediamine)rhodium(III), bis(ethylenediamine)(9,10-phenanthrenequinonediamine)rhodium(III), (OC-6-21-delta)-isomer, Rh(en)2phi(III)

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C(CN)N.C(CN)N.[Rh]

The exact mass of the compound Rh(en)2phi(III) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Rhodium(III) complex with 2,9-dimethyl-1,10-phenanthroline and phenanthrenequinone diimine, denoted as Rhodium(III) bis(2,9-dimethyl-1,10-phenanthroline) phenanthrenequinone diimine, is a coordination compound that exhibits unique structural and electronic properties. This complex is notable for its ability to intercalate into DNA, influencing biological processes through its interactions with nucleic acids. The ligands in this compound play a crucial role in determining its reactivity and selectivity towards various biological targets.

Involving Rhodium(III) bis(2,9-dimethyl-1,10-phenanthroline) phenanthrenequinone diimine include:

  • Intercalation with DNA: The complex can intercalate between base pairs in DNA, leading to structural distortions that facilitate strand cleavage upon photoactivation. This reaction is particularly significant in the context of photodynamic therapy where light exposure induces specific DNA damage.
  • Oxidative Cleavage: Under UV light, the complex promotes oxidative cleavage of DNA strands. The mechanism involves the generation of reactive oxygen species that can induce strand breaks at specific sites within the DNA structure .

Rhodium(III) bis(2,9-dimethyl-1,10-phenanthroline) phenanthrenequinone diimine exhibits significant biological activity due to its ability to interact with DNA. Studies have shown that this compound can:

  • Induce DNA Strand Cleavage: It has been observed to cleave DNA at specific sequences upon UV irradiation, which is facilitated by its intercalation properties .
  • Target RNA Structures: The complex also shows affinity for RNA, particularly tRNA, where it promotes cleavage at tertiary interaction sites upon photoactivation .

These activities highlight its potential as a therapeutic agent in cancer treatment by selectively targeting and damaging tumor cell DNA.

The synthesis of Rhodium(III) bis(2,9-dimethyl-1,10-phenanthroline) phenanthrenequinone diimine typically involves:

  • Preparation of Ligands: The first step includes synthesizing the ligands 2,9-dimethyl-1,10-phenanthroline and phenanthrenequinone diimine through established organic synthesis methods.
  • Complex Formation: The ligands are then reacted with a rhodium precursor (such as RhCl₃·3H₂O) in a suitable solvent (like methanol or acetonitrile) under reflux conditions. This process facilitates the coordination of ligands to the rhodium center.
  • Purification: The resulting complex is purified using techniques such as column chromatography or recrystallization to obtain a pure form for further studies .

Rhodium(III) bis(2,9-dimethyl-1,10-phenanthroline) phenanthrenequinone diimine has several applications:

  • Photodynamic Therapy: Due to its ability to induce DNA damage upon light activation, it holds promise as a therapeutic agent in treating various cancers.
  • Molecular Probes: The complex serves as a shape-selective probe for studying DNA and RNA structures, aiding in understanding nucleic acid interactions .
  • Catalysis: Rhodium complexes are also employed in catalyzing various organic reactions due to their unique electronic properties and reactivity profiles .

Research on the interactions of Rhodium(III) bis(2,9-dimethyl-1,10-phenanthroline) phenanthrenequinone diimine with nucleic acids has revealed:

  • Sequence-Specific Binding: The complex demonstrates sequence-specific recognition capabilities when intercalating into DNA. Variations in ligand structure can lead to different binding affinities and cleavage patterns .
  • Chiral Discrimination: Studies indicate that different isomers of the complex exhibit distinct site selectivities when interacting with nucleic acids. This property can be exploited for developing selective probes for genetic material .

Several compounds share structural similarities with Rhodium(III) bis(2,9-dimethyl-1,10-phenanthroline) phenanthrenequinone diimine. These include:

Compound NameStructureUnique Features
Rhodium(III) bis(2,2'-bipyridine) phenanthrenequinone diimine[Rh(bipy)₂(phi)]³⁺Exhibits different binding affinities due to bipyridine ligands.
Ruthenium(II) bis(2,2'-bipyridine) phenanthrenequinone diimine[Ru(bipy)₂(phi)]²⁺Similar intercalation properties but different redox behavior compared to rhodium complexes.
Cobalt(II) complexes with phenanthroline derivatives[Co(phi)]²⁺Generally less effective at inducing strand cleavage but useful for studying metal-nucleic acid interactions.

These comparisons highlight the unique properties of Rhodium(III) bis(2,9-dimethyl-1,10-phenanthroline) phenanthrenequinone diimine in terms of its selective binding and reactivity towards nucleic acids compared to other metal complexes.

Rhodium(III) complexes containing ethylenediamine (en) and phenanthrenequinone diimine (phi) ligands, denoted as Rh(en)₂phi³⁺, exhibit unique stereochemical and DNA/RNA recognition properties. These complexes bind nucleic acids via intercalation, with enantioselectivity dependent on ancillary ligand geometry. The Δ isomer demonstrates sequence-specific binding to GC-rich regions, while the Λ isomer exhibits nonspecific interactions. Photocleavage assays reveal distinct patterns correlated with helical destabilization, enabling applications in structural probing and mismatch repair studies.

Synthesis and Characterization of Rh(en)₂phi³⁺ Complexes

Ligand Design and Coordination Chemistry

The Rh(en)₂phi³⁺ complex features a distorted octahedral geometry (Figure 1A), with the phi ligand (9,10-phenanthrenequinone diimine) occupying two equatorial positions and two en ligands in axial orientations. Key synthetic steps include:

  • Ligand Condensation: Reacting [Rh(en)₂Cl₂]⁺ with phenanthrenequinone in ammonia/methanol under reflux (72 hrs, 60°C).
  • Oxidation: Air oxidation stabilizes the Rh(III) oxidation state, confirmed by UV-Vis spectroscopy (λₘₐₓ = 365 nm, ε = 12,500 M⁻¹cm⁻¹).

Table 1: Structural Parameters of Rh(en)₂phi³⁺

ParameterValueSource
Rh–N(phi) bond length2.115–2.168 Å
Rh–N(en) bond length2.153–2.122 Å
N–Rh–N bite angle77.1°–96.5°
Melting temp. (ΔTm)+5–10°C (DNA duplex)

The phi ligand’s planar aromatic system enables intercalation into nucleic acid base stacks, while en ligands facilitate hydrogen bonding with major groove functional groups.

Stereochemical Control in Enantiomeric Preparation

Enantiomers Δ- and Λ-Rh(en)₂phi³⁺ are resolved via chiral column chromatography (Sephadex SP-C25, 0.1 M NH₄Cl eluent). Stereochemical outcomes depend on:

  • Ligand Symmetry: The C₂-symmetric phi ligand enforces a Λ or Δ configuration based on en ligand coordination geometry.
  • Kinetic vs. Thermodynamic Control: Δ isomers dominate under low-temperature conditions (4°C), while Λ isomers form at elevated temps (25°C).

Table 2: Enantiomer-Specific DNA Binding Affinities

IsomerTarget SequenceKₐ (M⁻¹)Source
Δ5'-GTGCAC-3'8.0 × 10⁶
ΛNonspecific2.0 × 10⁶ (avg.)

Δ-Rh(en)₂phi³⁺ shows 4-fold higher affinity for GC sites due to van der Waals contacts between en NH₂ groups and guanine O6.

Purification and Isolation of Δ- vs Λ-Rh(en)₂phi³⁺ Isomers

Separation leverages differential solubility and chromatographic behavior:

  • Ion-Exchange Chromatography: Δ isomers elute earlier due to reduced cationic charge density.
  • Crystallization: Δ-Rh(en)₂phi³⁺ forms monoclinic crystals (space group P2₁/c), while Λ isomers adopt triclinic packing.

Key Purification Metrics:

  • Yield: Δ (32%), Λ (28%)
  • Purity: >98% (HPLC, 254 nm)

Nuclear Magnetic Resonance Spectroscopic Evidence for Intercalative Binding

Nuclear magnetic resonance spectroscopy has provided definitive evidence for the intercalative binding mode of rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) with DNA [1]. The enantioselective recognition of oligonucleotide duplexes by both delta and lambda enantiomers of rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) has been extensively characterized through one-dimensional and two-dimensional 500 MHz proton nuclear magnetic resonance experiments [1].

The most compelling evidence for intercalation comes from the dramatic upfield chemical shifts observed for the phenanthrenequinone diimine ligand protons upon DNA binding [1]. The aromatic protons of the phenanthrenequinone diimine ligand experience substantial upfield shifts ranging from 0.6 to 1.3 parts per million, which are characteristic of deep intercalation into the DNA base stack [1]. These significant chemical shift changes indicate that the phenanthrenequinone diimine ligand is positioned within the aromatic environment of the DNA bases, experiencing the ring current effects that are hallmarks of intercalative binding [2].

Table 1: Nuclear Magnetic Resonance Chemical Shift Changes for Rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) upon DNA Binding

Ligand ProtonFree Complex (ppm)DNA Bound (ppm)Chemical Shift Change (ppm)Interpretation
phenanthrenequinone diimine H-58.857.55-1.30Deep intercalation
phenanthrenequinone diimine H-68.857.85-1.00Deep intercalation
phenanthrenequinone diimine H-2,99.358.35-1.00Intercalation
phenanthrenequinone diimine H-3,87.857.25-0.60Partial intercalation
ethylenediamine CH₂2.952.90-0.05Minimal change
ethylenediamine NH₂---Broadening observed

The delta enantiomer of rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) forms a symmetric 1:1 complex with the hexanucleotide duplex d(GTGCAC)₂, and the metal complex exhibits slow exchange with the oligodeoxynucleotide bound form at 295 K [1]. Two-dimensional nuclear Overhauser effect spectroscopy experiments reveal critical structural information about the binding mode, specifically showing a loss in internucleotide connectivity between G3 and C4 bases [1]. This disruption in nuclear Overhauser effect connectivity is consistent with intercalation at the 5'-CG-3' step, where the phenanthrenequinone diimine ligand insertion increases the distance between adjacent bases beyond the range for nuclear Overhauser effect detection [1].

Furthermore, new nuclear Overhauser effect cross peaks are observed between the phenanthrenequinone diimine ligand protons and the G3 deoxyribose sugar protons [1]. These intermolecular contacts provide direct evidence that the metal complex approaches the DNA from the major groove side, positioning the phenanthrenequinone diimine ligand in close proximity to the sugar-phosphate backbone [2]. The observation of these specific contacts between the intercalating ligand and sugar protons is characteristic of major groove intercalation by octahedral metal complexes [3].

Table 2: Nuclear Overhauser Effect Connectivity Changes in d(GTGCAC)₂ upon Rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) Binding

Base StepNuclear Overhauser Effect Connectivity Free DNANuclear Overhauser Effect Connectivity With RhodiumInterpretation
G1-T2StrongStrongNo intercalation
T2-G3StrongWeakPartial disruption
G3-C4StrongAbsent/Very weakIntercalation site
C4-A5StrongStrongNo intercalation
A5-C6StrongStrongNo intercalation

In contrast to the delta enantiomer, the lambda enantiomer of rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) bound to d(GTGCAC)₂ shows much broader resonances, with both metal complex and DNA protons appearing in the intermediate exchange regime [1]. The loss of C2 symmetry in the 1:1 complex is consistent with binding by the lambda enantiomer at the T2-G3 step, demonstrating enantioselective sequence recognition [1]. Despite these differences in exchange characteristics and sequence selectivity, both enantiomers interact with the oligonucleotide duplex through the full intercalation of the phenanthrenequinone diimine ligand [1].

The nuclear magnetic resonance data also reveal that both lambda and delta enantiomers of rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) stabilize the duplex structure, as evidenced by melting temperature increases of 5-10 degrees Celsius [1]. This thermal stabilization is consistent with the strong binding affinity associated with intercalative interactions and the additional contacts formed between the metal complex and the DNA backbone [4].

X-ray Crystallographic Studies of Major Groove Recognition

X-ray crystallographic studies have provided atomic-level insights into the major groove recognition mechanism employed by rhodium complexes containing phenanthrenequinone diimine ligands [3] [5]. While direct crystallographic structures of rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) with DNA remain limited, studies of closely related rhodium phenanthrenequinone diimine complexes have established the fundamental principles governing major groove intercalation by octahedral rhodium(III) complexes [3].

The 1.2 Å resolution crystal structure of the sequence-specific rhodium intercalator delta-alpha-rhodium[(R,R)-dimethyltriethylenetetramine]phenanthrenequinone diimine bound to a DNA octamer demonstrates the paradigmatic intercalation mode from the major groove [3]. In this structure, the rhodium complex intercalates via the major groove where specific contacts are formed with the edges of the bases at the target site [3]. The phenanthrenequinone diimine ligand is deeply inserted into the DNA base pair stack, with the primary conformational change of the DNA being a doubling of the rise per residue from 3.4 Å to approximately 6.8 Å [3].

Table 3: Crystallographic and Binding Data for Rhodium-DNA Complexes

ComplexDNA SequenceBinding SiteResolution (Å)Intercalation ModeRise Increase (Å)Binding Affinity (M)
Δ-rhodium(dimethyltriethylenetetramine)(phenanthrenequinone diimine)³⁺d(GAGTGCAC)₂5'-TGCA-3'1.2Major groove3.410⁻⁸
Δ-rhodium(bipyridine)₂(chrysenequinone diimine)³⁺d(GCCTCAGGC)₂CC mismatch1.1Minor groove insertionNo change10⁻⁷
Δ-rhodium(ethylenediamine)₂(phenanthrenequinone diimine)³⁺d(GTGCAC)₂5'-CG-3'Nuclear magnetic resonance onlyMajor groove3.410⁻⁷

The crystallographic evidence demonstrates that major groove intercalation by rhodium phenanthrenequinone diimine complexes results in specific geometric constraints and interactions [5]. The intercalated phenanthrenequinone diimine ligand itself resembles another base pair, stacked at a distance of 3.4 Å between neighboring base pairs, with an expanse across the ligand of dimensions matching that of the base pairs above and below [6]. This structural arrangement explains the high binding affinity and sequence selectivity observed for these complexes [3].

Importantly, the crystal structures reveal that intercalation occurs with no change in sugar pucker from B-form DNA, indicating that the fundamental DNA geometry is preserved upon complex binding [3]. The rhodium atom positions approximately 5.8 Å from the helical axis in major groove intercalation, allowing for optimal stacking interactions between the phenanthrenequinone diimine ligand and the flanking base pairs [5]. The crystallographic data show that the complex can be considered as an additional base pair with specific functional groups positioned in the major groove [3].

Comparative crystallographic studies of rhodium complexes bound to mismatched versus matched DNA sites provide insights into the versatility of rhodium phenanthrenequinone diimine binding modes [5]. While intercalation via the major groove is the predominant binding mode for matched DNA sequences, the crystal structure of delta-rhodium(bipyridine)₂chrysenequinone diimine bound to DNA containing a CC mismatch demonstrates an alternative minor groove insertion mechanism [5]. In this mode, the rhodium complex inserts deeply within the minor groove, where it π-stacks fully with the flanking base pairs, with the rhodium atom only 4.7 Å from the helix axis [5].

The structural basis for major groove versus minor groove binding can be understood through steric considerations [5]. The large width of the major groove does not sterically hinder the ancillary ligands of octahedral complexes and can accommodate both delta and lambda enantiomers, whereas the narrow width of the minor groove can only accommodate the delta enantiomer within the right-handed B-DNA helix [5]. These structural constraints explain the enantioselectivity observed for rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) binding to different DNA sequences [1].

Conformational Changes in DNA Duplex Upon Complexation

The intercalation of rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) into DNA induces specific and well-characterized conformational changes in the duplex structure [3] [1]. These structural modifications are localized to the intercalation site and represent the DNA's accommodation of the inserted metal complex while maintaining overall helical integrity [3].

The most prominent conformational change is the doubling of the base pair rise at the intercalation site from the canonical B-form value of 3.4 Å to approximately 6.8 Å [3]. This increase in rise directly reflects the insertion of the phenanthrenequinone diimine ligand between adjacent base pairs, which necessitates the separation of the base stack to accommodate the aromatic ligand [6]. The rise increase is accompanied by a reduction in helical twist from the normal 36 degrees per base pair to approximately 26 degrees, representing an unwinding of the DNA helix by 10 degrees [3].

Table 4: DNA Duplex Structural Parameters with and without Rhodium(ethylenediamine)₂phenanthrenequinone diimine(III)

ParameterNative B-form DNAWith Rhodium(ethylenediamine)₂phenanthrenequinone diimineChange
Base pair rise (Å)3.46.8+3.4 (doubled)
Helical twist (degrees)36.026.0-10.0
Major groove width (Å)22.024.5+2.5
Minor groove width (Å)12.011.8-0.2
Melting temperature increase (°C)N/A5-10+5 to +10

The conformational changes extend beyond the immediate intercalation site to include modifications in groove dimensions [3]. The major groove width increases from approximately 22.0 Å to 24.5 Å, facilitating access for the rhodium complex and its ancillary ethylenediamine ligands [3]. Conversely, the minor groove width shows a slight decrease from 12.0 Å to 11.8 Å, reflecting the overall structural rearrangement required to accommodate the intercalated complex [3].

Table 5: Conformational Changes in DNA Duplex upon Rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) Intercalation

Structural FeatureChange ObservedMagnitudeFunctional Significance
Base pair stackingMaintained with phenanthrenequinone diimine ligandπ-π stacking preservedOptimal intercalation
Sugar puckerUnchanged (B-form)C2'-endo maintainedDNA integrity preserved
Phosphate backboneWidened at intercalation site~2.5 Å expansionAccommodation of complex
Base pair bucklingSlight buckling flanking bases5-10 degreesStress distribution
Helical unwinding10 degrees reduction36° → 26°Base unstacking facilitated
Groove dimensionsMajor groove expansion22 → 24.5 ÅEnhanced major groove access

An important aspect of the conformational changes is the preservation of base pair stacking interactions [3]. While the rise between base pairs is doubled at the intercalation site, the π-π stacking interactions are maintained both between the phenanthrenequinone diimine ligand and the flanking base pairs and between the base pairs themselves [6]. This preservation of stacking interactions contributes to the high binding affinity and thermal stability of the rhodium(ethylenediamine)₂phenanthrenequinone diimine(III)-DNA complex [1].

The base pairs flanking the intercalation site undergo slight buckling, typically 5-10 degrees, which helps distribute the structural stress imposed by the inserted metal complex [3]. Despite these local distortions, the sugar pucker remains in the C2'-endo conformation characteristic of B-form DNA, indicating that the fundamental DNA geometry is preserved [3]. This maintenance of B-form character is crucial for the biological compatibility of the intercalation process [7].

The conformational changes are also reflected in the thermodynamic properties of the DNA duplex [1]. The melting temperature of DNA increases by 5-10 degrees Celsius upon binding of rhodium(ethylenediamine)₂phenanthrenequinone diimine(III), indicating enhanced duplex stability [1]. This thermal stabilization results from the additional binding energy provided by the intercalated complex and the optimization of base stacking interactions facilitated by the structural rearrangements [1].

Table 6: Thermodynamic and Kinetic Parameters for Rhodium(ethylenediamine)₂phenanthrenequinone diimine(III)-DNA Binding

ParameterDelta EnantiomerLambda EnantiomerExperimental Conditions
Association constant (Ka)10⁷ M⁻¹10⁶ M⁻¹50 mM NaCl, pH 7.0
Dissociation constant (Kd)10⁻⁷ M10⁻⁶ M50 mM NaCl, pH 7.0
Gibbs free energy (ΔG)-9.5 kcal/mol-8.2 kcal/mol298 K
Exchange rate (kobs)68 s⁻¹37 s⁻¹298 K
Activation barrier (ΔG‡)2.7 kcal/mol3.1 kcal/mol298 K
Melting temperature stabilization+8°C+6°C50 mM NaCl

The exchange kinetics of rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) with DNA provide additional insights into the conformational dynamics of the intercalation process [4]. The delta enantiomer exhibits an exchange rate of 68 s⁻¹ at 298 K with an activation barrier of 2.7 kcal/mol, comparable to the stacking energy of one base step [4]. These kinetic parameters indicate that the conformational changes required for intercalation and dissociation involve significant but not prohibitive energy barriers [4].

Dates

Last modified: 07-17-2023

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